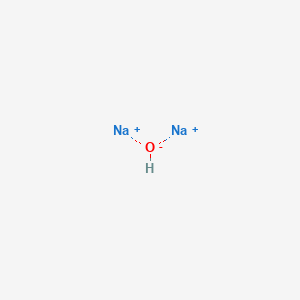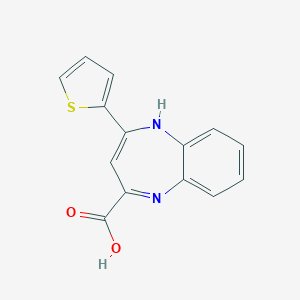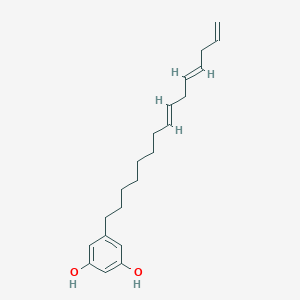![molecular formula C21H21N3O3 B227252 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione, also known as DTP3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DTP3 has been shown to inhibit the activity of a protein called Bcl-xL, which is involved in the regulation of cell survival and apoptosis.
作用機序
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione inhibits the activity of Bcl-xL, a protein that plays a critical role in regulating cell survival and apoptosis. Bcl-xL is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. By inhibiting the activity of Bcl-xL, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione induces apoptosis in cancer cells and sensitizes them to chemotherapy and radiation therapy. In addition, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to reduce oxidative stress and inflammation, which contributes to its protective effects in heart disease and neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects, including induction of apoptosis, reduction of oxidative stress and inflammation, and improvement of cognitive function. In cancer cells, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione induces apoptosis by inhibiting the activity of Bcl-xL, which promotes cell survival. In heart disease, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione reduces oxidative stress and inflammation, which contributes to the development of the disease. In neurodegenerative disorders, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione protects against neuronal cell death and improves cognitive function.
実験室実験の利点と制限
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and specificity for Bcl-xL inhibition. 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to be effective in vitro and in vivo, making it a valuable tool for preclinical studies. However, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by modifying the chemical structure of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione or by using alternative delivery methods.
将来の方向性
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has significant potential for therapeutic applications in various diseases, and future research is needed to fully explore its potential. Some future directions for research include the development of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione analogs with improved pharmacokinetic properties, the investigation of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione in combination with other chemotherapeutic agents, and the exploration of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione in other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione and its effects on cell signaling pathways.
合成法
The synthesis of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione involves a multi-step process that includes the reaction of various chemical reagents. The first step involves the reaction of 2,5-diketopiperazine with a primary amine to form a substituted diketopiperazine. This intermediate is then reacted with phthalic anhydride to form the final product, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione. The synthesis method of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学的研究の応用
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, heart disease, and neurodegenerative disorders. In cancer, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to induce apoptosis in cancer cells by inhibiting the activity of Bcl-xL. In heart disease, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In neurodegenerative disorders, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to protect against neuronal cell death and improve cognitive function.
特性
製品名 |
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione |
|---|---|
分子式 |
C21H21N3O3 |
分子量 |
363.4 g/mol |
IUPAC名 |
3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21N3O3/c25-19-8-4-7-17-15-9-14(12-23(17)19)11-22(13-15)18-10-20(26)24(21(18)27)16-5-2-1-3-6-16/h1-8,14-15,18H,9-13H2 |
InChIキー |
DCBZXACSCPTDER-UHFFFAOYSA-N |
SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
正規SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)



![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)
